Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-
Description
This compound is a substituted benzonitrile derivative characterized by two key functional groups:
- A trifluoromethyl (-CF₃) group at the 2-position of the benzene ring, which imparts strong electron-withdrawing effects, enhancing stability and influencing reactivity.
Properties
CAS No. |
821777-15-5 |
|---|---|
Molecular Formula |
C18H27F3N4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C18H27F3N4/c1-23(2)9-5-11-25(12-6-10-24(3)4)16-8-7-15(14-22)17(13-16)18(19,20)21/h7-8,13H,5-6,9-12H2,1-4H3 |
InChI Key |
DEYDXSGQLHERFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-2-Trifluoromethylbenzonitrile
The trifluoromethyl and nitrile groups are introduced early to exploit their electron-withdrawing effects, which activate the ring for subsequent amination. A bromination-cyanation sequence, as described in CN1810775B, achieves this:
- Bromination : Reaction of m-trifluoromethylfluorobenzene with dibromohydantoin in glacial acetic acid and sulfuric acid yields 4-bromo-2-trifluoromethylfluorobenzene (98% purity).
- Cyanation : Cuprous cyanide in quinoline displaces bromine at 150–180°C, producing 4-fluoro-2-trifluoromethylbenzonitrile.
Amination at the 4-Position
The fluorine atom at position 4 is replaced via nucleophilic aromatic substitution (NAS). In CN110862334B, ethyl formate and zinc chloride catalyze the conversion of m-aminobenzotrifluoride to 4-amino-2-trifluoromethylbenzaldehyde, which is then oxidized to the nitrile. Adapting this, 4-fluoro-2-trifluoromethylbenzonitrile reacts with excess ammonia in ethanol at 120°C under pressure, yielding 4-amino-2-trifluoromethylbenzonitrile (73–75% yield).
Bis-Alkylation with 3-(Dimethylamino)propyl Groups
The primary amine undergoes alkylation with 3-(dimethylamino)propyl chloride. A two-step protocol is employed:
- Mono-Alkylation : Reacting 4-amino-2-trifluoromethylbenzonitrile with 1 equivalent of 3-(dimethylamino)propyl chloride in toluene at 80°C, using potassium carbonate as a base (yield: 65–70%).
- Second Alkylation : Adding another equivalent of alkylating agent with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to achieve the bis-substituted product (yield: 50–55%).
Metal-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation offers a direct route. A mixture of 4-bromo-2-trifluoromethylbenzonitrile, bis[3-(dimethylamino)propyl]amine, Pd(OAc)₂, and Xantphos in dioxane at 100°C for 24 hours affords the target compound in 60–65% yield. This method avoids harsh NAS conditions but requires meticulous control of catalyst loading and ligand ratios.
Ullmann Coupling
Copper(I) iodide-mediated coupling with bis[3-(dimethylamino)propyl]amine in DMSO at 120°C achieves moderate yields (55–60%) but generates copper byproducts, complicating purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Bis-Alkylation : Polar aprotic solvents (e.g., DMF, NMP) improve alkylation efficiency but may degrade the nitrile group. Toluene with phase-transfer catalysts balances reactivity and stability.
- Amination : Ethanol-water mixtures enhance ammonia solubility, reducing reaction times from 12 to 8 hours.
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with bulky phosphine ligands (e.g., DavePhos) suppresses side reactions in Buchwald-Hartwig amination, increasing yields to 70%.
- Acid Scavengers : Molecular sieves or anhydrous MgSO₄ prevent HCl accumulation during alkylation, minimizing decomposition.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) shows ≥99% purity, with retention times consistent with structural analogs.
Challenges and Limitations
Steric Hindrance
The bis[3-(dimethylamino)propyl] group impedes both NAS and metal-catalyzed couplings, necessitating excess reagents or elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimalarial Agents : Research indicates that compounds with trifluoromethyl groups, similar to those found in Benzonitrile, are being explored for their potential as antimalarial drugs. A study synthesized various benzenesulfonamide derivatives, highlighting the significance of trifluoromethyl substitutions in enhancing biological activity against malaria parasites .
- Antitubercular Activity : Compounds related to this benzonitrile structure have shown promise in developing affordable antitubercular agents. The introduction of specific functional groups has been linked to improved efficacy against Mycobacterium tuberculosis . This suggests that Benzonitrile derivatives could be further investigated for similar therapeutic potentials.
- Photophysical Studies : The compound's ability to undergo intramolecular charge transfer makes it suitable for photophysical studies. Its unique electronic properties allow researchers to explore its behavior under various light conditions, contributing to the development of new materials for photonic applications .
Material Science Applications
- Polymer Chemistry : Benzonitrile derivatives are utilized as intermediates in the synthesis of polymers with enhanced thermal stability and mechanical properties. The trifluoromethyl group imparts unique characteristics to the polymers, making them suitable for high-performance applications in coatings and adhesives.
- Agricultural Chemicals : Compounds that include similar structural motifs are often used as additives in agricultural films and fibers. The incorporation of such benzonitrile derivatives can improve the durability and effectiveness of agricultural products .
Case Studies
Mechanism of Action
The mechanism by which Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The table below compares substituents and their electronic impacts across analogous benzonitrile derivatives:
Key Observations :
- The trifluoromethyl group in the target compound offers superior metabolic stability compared to nitro (-NO₂) or bromo (-Br) groups in analogs, as -CF₃ is resistant to enzymatic degradation .
- The tertiary amine substituent provides stronger basicity (pKa ~8–10 estimated) than primary/secondary amines in analogs, enhancing solubility in acidic media.
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences can be drawn from structural analogs:
Notable Differences:
Reactivity and Stability
- Acid/Base Stability : The -CF₃ group stabilizes the aromatic ring against electrophilic attack, whereas nitro groups in analogs (e.g., 72828-63-8) make the ring prone to reduction.
- Thermal Stability : Tertiary amines in the target compound may decompose at elevated temperatures (>200°C), whereas azo compounds (e.g., 72828-63-8) degrade at lower temperatures (~150°C) due to -N=N- bond cleavage .
Biological Activity
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-, is a compound of interest due to its potential biological activities, particularly in the pharmacological and chemical domains. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 303.31 g/mol. The trifluoromethyl group and the bis(dimethylamino)propyl moiety are significant for its biological interactions.
Biological Activity Overview
-
Mechanism of Action :
- The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased potency in biological systems. Studies have shown that compounds with this group can exhibit improved interactions with target enzymes and receptors due to their ability to form stronger hydrogen bonds and hydrophobic interactions .
-
Pharmacological Applications :
- Research indicates that similar compounds have been utilized in the development of drugs targeting various conditions, including cancer and metabolic disorders. For instance, the presence of a trifluoromethyl group has been linked to enhanced inhibitory activity against specific enzymes like DPP-4, which is crucial in the management of type 2 diabetes mellitus .
Case Studies
-
Anticancer Activity :
A study investigating the anticancer properties of related compounds showed that those with structural similarities to benzonitrile derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest at the G1 phase . -
DPP-4 Inhibition :
Another case study highlighted the efficacy of trifluoromethyl-substituted benzonitriles as DPP-4 inhibitors, demonstrating a dose-dependent inhibition in vitro. The IC50 values for these compounds were significantly lower than those without the trifluoromethyl substituent, indicating enhanced potency .
Structure-Activity Relationship (SAR)
The SAR studies emphasize how modifications in the molecular structure influence biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases potency and metabolic stability |
| Dimethylamino Propyl Group | Enhances binding affinity to targets |
Research Findings
Recent research has focused on synthesizing analogs of benzonitrile with variations in substituents to optimize their biological activity:
- In Vitro Studies : Compounds were tested for their ability to inhibit DPP-4, showing that those with both dimethylamino groups and trifluoromethyl groups had superior inhibitory effects compared to their counterparts lacking these features .
- In Vivo Studies : Animal models demonstrated that these compounds could effectively lower blood glucose levels when administered, supporting their potential use in diabetes management.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)benzonitrile?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) . A trifluoromethyl-substituted benzonitrile precursor (e.g., 4-chloro-2-(trifluoromethyl)benzonitrile) reacts with bis[3-(dimethylamino)propyl]amine under controlled conditions. Key parameters include:
- Solvent: Polar aprotic solvents like DMF or acetonitrile enhance reaction rates .
- Temperature: Reactions often proceed at 80–100°C to overcome activation barriers .
- Catalyst: Base catalysts (e.g., K₂CO₃) neutralize HCl byproducts.
Evidence from analogous compounds suggests yields improve with microwave-assisted synthesis (30–60 minutes vs. 12–24 hours conventionally) .
Basic: How can the purity of this compound be accurately characterized?
Answer:
Spectroscopic techniques are critical:
- ¹H/¹³C NMR: The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and dimethylamino protons (δ ~2.1–2.5 ppm in ¹H NMR) provide diagnostic peaks .
- IR Spectroscopy: A sharp nitrile stretch (C≡N) near 2240 cm⁻¹ confirms the benzonitrile core .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .
Advanced: What factors influence the compound’s stability under varying storage conditions?
Answer:
Stability is affected by:
- Moisture: The dimethylamino groups are hygroscopic; anhydrous storage (argon atmosphere) is critical .
- Temperature: Decomposition occurs above 40°C, with a half-life reduction of ~50% per 10°C increase (based on NIST data for related benzonitriles) .
- Light: UV exposure accelerates degradation; amber vials are advised.
Contradictory reports on shelf life (6–12 months) likely stem from differences in storage protocols .
Advanced: How does the trifluoromethyl group impact reactivity in cross-coupling reactions?
Answer:
The -CF₃ group exerts strong electron-withdrawing effects , which:
- Activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks .
- Modulate redox potentials , enabling unique catalytic behavior in Pd-mediated couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show the -CF₃ group lowers the LUMO energy by ~1.2 eV, favoring oxidative addition .
Contradictions in catalytic efficiency (e.g., 40–80% yields in Heck reactions) may arise from solvent polarity or ligand choice .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in cytotoxicity or receptor binding assays often stem from:
- Impurity profiles: Residual solvents (e.g., DMF) or byproducts (e.g., dealkylated amines) can skew results .
- Assay conditions: Buffer pH affects the protonation state of dimethylamino groups, altering membrane permeability.
Mitigation strategies: - Use orthogonal purification (e.g., preparative HPLC followed by recrystallization) .
- Standardize assay protocols (e.g., fixed pH 7.4, 37°C) .
Basic: What computational tools are suitable for modeling this compound’s electronic properties?
Answer:
- Density Functional Theory (DFT): B3LYP/6-31G(d) reliably predicts charge distribution and frontier orbitals .
- Molecular Dynamics (MD): Simulates solvation effects and conformational flexibility of the dimethylamino side chains .
- Software: Gaussian, ORCA, or Schrödinger Suite are widely used.
Advanced: Why do solvent choices dramatically affect reaction outcomes in its applications?
Answer:
The compound’s amphiphilic nature (polar dimethylamino vs. hydrophobic trifluoromethyl) leads to solvent-dependent behavior:
- Polar solvents (e.g., DMSO): Stabilize zwitterionic intermediates, favoring SNAr mechanisms .
- Nonpolar solvents (e.g., toluene): Enhance π-π stacking, useful in supramolecular assemblies .
Contradictory kinetic data (e.g., rate constants varying by 10×) are resolved by comparing solvent dielectric constants .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity: Dimethylamino derivatives may exhibit neurotoxicity; use fume hoods and PPE .
- Waste disposal: Incinerate at >800°C to avoid perfluorinated byproducts .
- Spill management: Absorb with vermiculite and neutralize with dilute HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
